2-(4-异丁基苯基)丙酰肼

描述

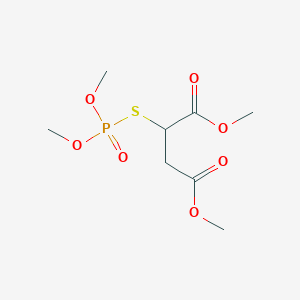

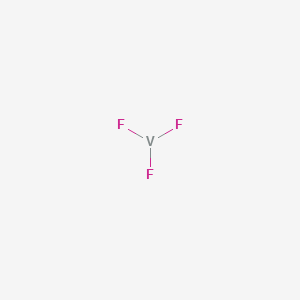

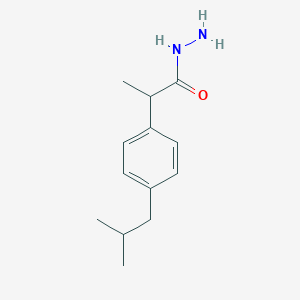

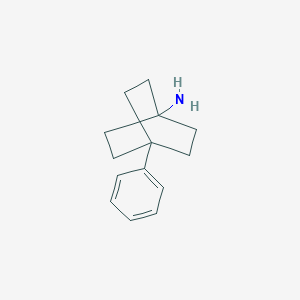

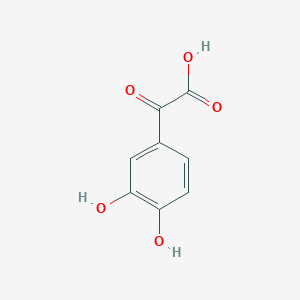

2-(4-Isobutylphenyl)propanohydrazide is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The IUPAC name for this compound is 2-[4-(2-methylpropyl)phenyl]propanehydrazide .

Synthesis Analysis

The synthesis of 2-(4-isobutylphenyl)propanohydrazide involves the reaction of the ester of ibuprofen with hydrazine hydrate in ethanol . The reaction mixture is gradually raised to 95-100 °C and maintained for 12 hours . After completion of the reaction, the mixture is concentrated under reduced pressure, and the residue is filtered and washed several times with water . The solid obtained is purified by crystallization from ethanol, filtered, and dried to give the pure compound .Molecular Structure Analysis

The InChI code for 2-(4-Isobutylphenyl)propanohydrazide is 1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) . This indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

2-(4-Isobutylphenyl)propanohydrazide has a boiling point of 395.8ºC at 760 mmHg and a melting point of 76ºC . It has a density of 1.023g/cm³ . The compound is also characterized by its molecular weight of 220.31 and its molecular formula of C13H20N2O .科学研究应用

光学性质和应用

- 非线性光学性质: 包括2-(4-异丁基苯基)丙酰肼在内的化合物展示出显著的三阶非线性光学性质。这些性质表明在光学限幅器和开关等光学设备中可能有潜在应用(Naseema et al., 2012)。

化学合成和衍生物

- 吡唑啉衍生物: 该化合物可作为合成新型吡唑啉衍生物的前体。这些衍生物已被结构表征,并在各种化学研究应用中引起了兴趣(Ali I. Al-jobury et al., 2016)。

- 噻唑基肼酮: 它用于合成新型噻唑基肼酮衍生物,这些衍生物对各种细菌和真菌菌株表现出有希望的抗菌活性(Anbazhagan & Sankaran, 2015)。

生物化学和医学研究

- 环氧合酶-2 抑制: 从2-(4-异丁基苯基)丙酰肼合成的新肼衍生物显示出潜力作为环氧合酶-2酶的抑制剂,表明可能具有抗炎应用(El Bakri et al., 2022)。

环境和绿色化学应用

- CO2 价化: 该化合物已被用于环保友好的合成方法,例如有机卤化物的电碳酰化,作为合成重要药物的更环保的方法(Mena et al., 2019)。

安全和危害

The safety data sheet for 2-(4-isobutylphenyl)propanohydrazide indicates that it may cause skin irritation and serious eye irritation . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is advised to wash off with soap and plenty of water . If ingested, one should rinse the mouth with water and not induce vomiting .

属性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDPFQDYGHWBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371520 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127222-69-9 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical structural conformation of 2-(4-Isobutylphenyl)propanohydrazide derivatives?

A: Research reveals that 2-(4-Isobutylphenyl)propanohydrazide derivatives commonly exhibit a trans configuration across the acyclic C=N bond within the hydrazide group. [, , , ] This configuration is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming a six-membered ring motif (S(6)). Additionally, the two aromatic rings within the molecule, the formohydrazide unit and the 4-isobutylphenyl ring, tend to be non-coplanar, displaying a dihedral angle ranging from 70° to 90°. [, , , ]

Q2: How do substituents on the benzene ring of the benzylidene group affect the crystal packing of these compounds?

A: The introduction of different substituents on the benzylidene group significantly influences the intermolecular interactions and, consequently, the crystal packing of these compounds. For instance, in the unsubstituted derivative, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect molecules into chains, further stabilized by C—H⋯π interactions. [] Introducing a bromine atom in the para position leads to the formation of similar chains, but with additional C—H⋯N hydrogen bonds observed. [] Interestingly, the presence of a bromine atom in the meta position, along with a hydroxyl group in the ortho position, results in three independent molecules in the asymmetric unit, showcasing the impact of substituent position on molecular packing. []

Q3: Have any studies explored the potential applications of 2-(4-Isobutylphenyl)propanohydrazide derivatives?

A: While the provided research primarily focuses on the structural characterization of 2-(4-Isobutylphenyl)propanohydrazide derivatives, their structural similarity to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests potential applications in medicinal chemistry. [, , , ] Further research exploring their biological activity and pharmacological properties could provide valuable insights into their potential therapeutic uses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)